

The Role of HSD17B13 in Liver Physiology: A Technical Guide

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Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a pivotal, liver-specific protein implicated in the pathophysiology of chronic liver diseases. Localized to the surface of lipid droplets within hepatocytes, its expression and enzymatic activity are strongly correlated with the progression of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Compelling human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that confer significant protection against steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This protective effect has galvanized research and development efforts, positioning HSD17B13 as a high-priority therapeutic target. This guide provides a comprehensive overview of HSD17B13's function, the impact of its genetic variants, key signaling pathways, and detailed experimental protocols for its study.

Molecular and Cellular Function of HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, enzymes typically involved in steroid, fatty acid, and bile acid metabolism.^[1] However, HSD17B13 is distinguished by its primary expression in the liver and its specific role in lipid metabolism.^{[1][2]}

1.1. Subcellular Localization and Expression

HSD17B13 is almost exclusively expressed in hepatocytes and is not found in other liver cell types like Kupffer cells or hepatic stellate cells.[2][3] Within the hepatocyte, it is specifically localized to the surface of lipid droplets (LDs), a position critical for its function.[4][5][6][7] Studies have shown that its N-terminal region is essential for this targeting to the lipid droplet.[8][9] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[1][3][6][7]

1.2. Enzymatic Activity

The precise physiological substrate of HSD17B13 is an area of active investigation. However, robust in-vitro evidence demonstrates it possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[5][8][9] This enzymatic function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[8][9] Other potential substrates include steroids and proinflammatory lipid mediators.[5] Loss-of-function genetic variants, which are protective against liver disease, result in a truncated or enzymatically inactive protein.[8][10]

1.3. Role in Lipid Homeostasis

Overexpression of HSD17B13 in liver cells leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[1][5] The protein appears to facilitate the progression of NAFLD by stabilizing intracellular lipid droplets and is involved in pathways related to lipid synthesis and uptake.[3] It is also suggested to play a role in the metabolism of hepatic phospholipids.[3]

Genetic Variants and Protection Against Liver Disease

The most significant breakthrough in understanding HSD17B13's role comes from large-scale human genetic studies. Several loss-of-function variants have been identified that are strongly associated with a reduced risk of developing and progressing through various chronic liver diseases.

2.1. Key Protective Variants

- rs72613567:TA: This is a splice variant that results in a truncated, inactive protein.[\[10\]](#) It is the most extensively studied protective allele.
- rs6834314: An intergenic variant that is in high linkage disequilibrium with rs72613567 and shows similar protective associations.[\[8\]](#)[\[11\]](#)
- rs62305723 (P260S): A missense mutation that also leads to a loss of enzymatic activity.[\[8\]](#)

These variants are remarkably common, with the prevalence of the rs72613567 variant ranging from 5% in African populations to 34% in East Asian populations.[\[5\]](#)[\[12\]](#)

2.2. Quantitative Data on Protective Effects

The presence of these loss-of-function alleles, particularly rs72613567, confers a dose-dependent protection against multiple forms of chronic liver disease.

Disease/Condition	Variant	Effect	Risk Reduction / Odds Ratio (OR)	Citation(s)
Alcoholic Liver Disease	rs72613567:TA	Reduced Risk (Heterozygotes)	42%	[4]
rs72613567:TA	Reduced Risk (Homozygotes)	53%	[4]	
rs72613567:TA	Reduced Risk (Chinese Han Population)	19%	[4][13]	
Alcoholic Cirrhosis	rs72613567:TA	Reduced Risk (Heterozygotes)	42%	[4]
rs72613567:TA	Reduced Risk (Homozygotes)	73%	[4]	
NAFLD/NASH	rs72613567:TA	Reduced Risk of NAFLD (Homozygotes)	30%	[14]
rs72613567:TA	Reduced Risk of NASH Cirrhosis (Heterozygotes)	26%	[5]	
rs72613567:TA	Reduced Risk of NASH Cirrhosis (Homozygotes)	49%	[5]	
Hepatocellular Carcinoma (HCC)	rs72613567:TA	Reduced Risk (Heterozygotes)	OR = 0.65	[4]
rs72613567:TA	Reduced Risk (Homozygotes)	OR = 0.28	[4]	
rs72613567:TA	Protective in ALD patients	OR = 0.64	[15][16]	

Liver Enzymes	rs72613567:TA	Associated with lower ALT & AST	-	[5] [13] [14]
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2.3. Interaction with Other Genetic Risk Factors

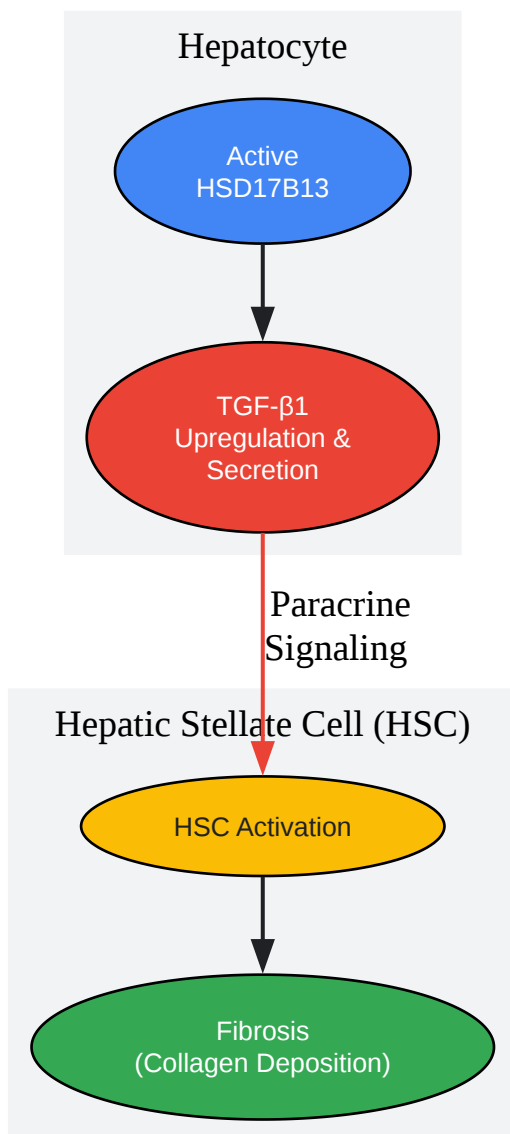
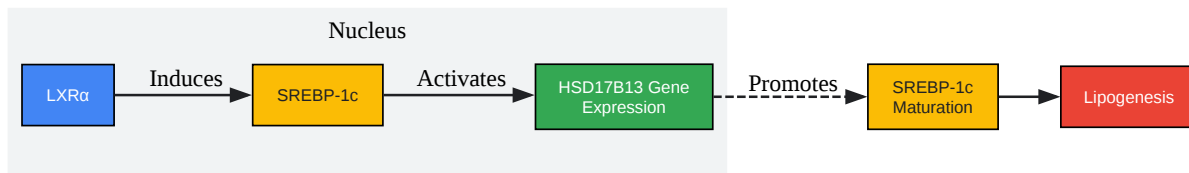
Intriguingly, the protective HSD17B13 rs72613567 variant has been shown to counteract the detrimental effects of the PNPLA3 p.I148M variant, a major genetic risk factor for NAFLD.[\[5\]](#) This suggests a complex interplay between genetic factors that either promote or protect against liver injury.

Signaling Pathways and Molecular Interactions

HSD17B13 is integrated into key hepatic metabolic and fibrotic signaling pathways.

3.1. Transcriptional Regulation via LXR α /SREBP-1c

The expression of HSD17B13 is induced by the Liver X receptor α (LXR α), a critical regulator of lipid metabolism. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c). Furthermore, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can enhance hepatic lipogenesis.[\[5\]](#)



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